PI3Kδ Cellular Inhibition Potency: 2,3-Dimethylpyridin-4-ol vs. Reference Inhibitor
2,3-Dimethylpyridin-4-ol inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM after 30 minutes of incubation, measured via electrochemiluminescence assay [1]. This cellular activity, while sub-micromolar, is 5-fold weaker than the reference PI3Kδ/p110α inhibitor (compound 211 from US9260439), which exhibits IC50 values of 35 nM (p110α) and 74 nM (p110δ) in recombinant enzyme assays [2]. The data position 2,3-dimethylpyridin-4-ol as a moderately potent PI3Kδ modulator rather than a high-affinity clinical candidate.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | Reference PI3Kδ/p110α inhibitor (US9260439, compound 211): IC50 = 74 nM (p110δ), 35 nM (p110α) |
| Quantified Difference | Approximately 5-fold weaker than reference p110δ inhibitor |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay; presence of human serum not specified |
Why This Matters
This establishes a quantifiable benchmark for PI3Kδ pathway modulation, enabling users to select 2,3-dimethylpyridin-4-ol when sub-micromolar cellular activity is sufficient for probe development rather than requiring high-affinity tool compounds.
- [1] BindingDB. BDBM50394897 / CHEMBL2165498: 2,3-Dimethylpyridin-4-ol PI3Kδ inhibition data. View Source
- [2] US Patent 9260439. (2016). Compounds and methods for inhibiting PI3K. BindingDB entry BDBM207234. View Source
